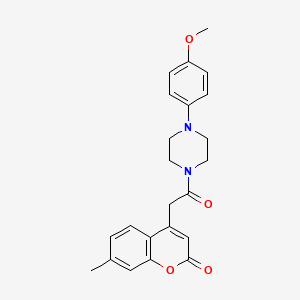
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a chromenone structure, which contributes to its diverse chemical reactivity and biological activity.
作用机制
Target of Action
The primary target of the compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This inhibition increases the levels of acetylcholine, a neurotransmitter that plays a crucial role in many functions of the body .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This affects the downstream effects of acetylcholine, which include muscle contraction and the regulation of heart rate .
Pharmacokinetics
The pharmacokinetic properties of the compound this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the action of the compound this compound include an increase in the levels of acetylcholine due to the inhibition of acetylcholinesterase . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific location in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the alpha1-adrenergic receptors . Furthermore, the presence of other substances, such as other drugs or food, can influence the absorption and distribution of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 4-methoxyphenylpiperazine with a suitable electrophile, followed by cyclization to form the chromenone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, with catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring with a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-3-8-20-17(15-23(27)29-21(20)13-16)14-22(26)25-11-9-24(10-12-25)18-4-6-19(28-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWFVHPAPXUCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)
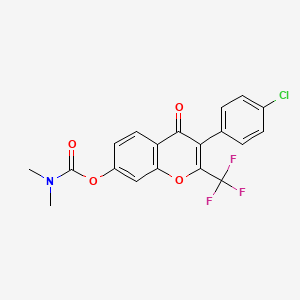
![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)
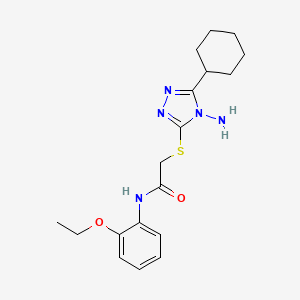
![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)
![N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2679337.png)
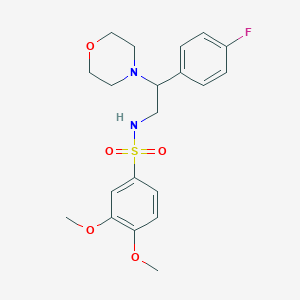
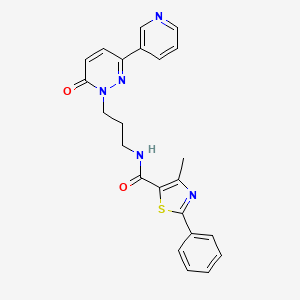
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B2679342.png)

![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine](/img/structure/B2679347.png)
![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)
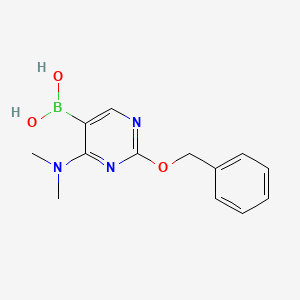
![(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2679351.png)
